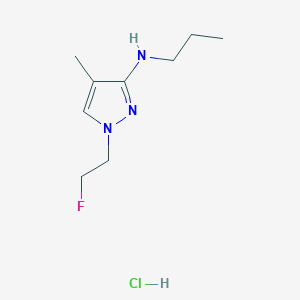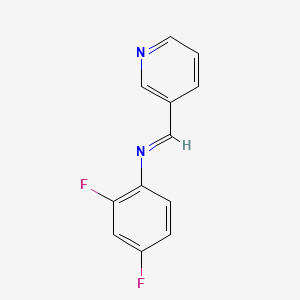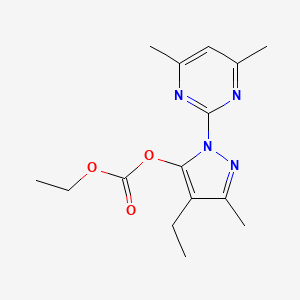![molecular formula C17H16N6O2 B12217716 N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide](/img/structure/B12217716.png)
N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide is a complex organic compound that features a tetrazole ring, a benzamide group, and an amide linkage. The presence of the tetrazole ring is particularly noteworthy due to its unique chemical properties and biological activities. Tetrazoles are known for their stability and ability to participate in various chemical reactions, making them valuable in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of aromatic nitriles with sodium azide in the presence of a catalyst such as zinc salts . The resulting tetrazole intermediate is then coupled with a benzamide derivative through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another tetrazole-containing compound with similar biological activities.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Shares structural similarities but contains a mercapto group instead of an amide linkage.
Uniqueness
N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole ring and the benzamide group allows for versatile chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N6O2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[3-oxo-3-[3-(tetrazol-1-yl)anilino]propyl]benzamide |
InChI |
InChI=1S/C17H16N6O2/c24-16(9-10-18-17(25)13-5-2-1-3-6-13)20-14-7-4-8-15(11-14)23-12-19-21-22-23/h1-8,11-12H,9-10H2,(H,18,25)(H,20,24) |
InChI Key |
XFCHGDJLNNWVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12217640.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12217652.png)
![4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12217656.png)
![(2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12217660.png)
![1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol](/img/structure/B12217664.png)
![N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B12217669.png)
![5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12217674.png)

![2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12217693.png)
![6-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12217695.png)

![2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12217708.png)
![(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]p yridin-4-yl))amine](/img/structure/B12217709.png)
